[(4-Bromophenyl)methyl](propan-2-yl)amine hydrochloride
Description
Chemical Name: (4-Bromophenyl)methylamine hydrochloride CAS Number: 99177-33-0 Molecular Formula: C₁₀H₁₅BrClN Molecular Weight: 264.59 g/mol Synonyms:
- N-(4-Bromobenzyl)-N-isopropylamine hydrochloride
- N-[(4-Bromophenyl)methyl]propan-2-amine hydrochloride
This compound is a secondary amine hydrochloride featuring a 4-bromophenylmethyl group and an isopropyl substituent. The hydrochloride salt form improves solubility in polar solvents, a common feature for amine derivatives .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-8(2)12-7-9-3-5-10(11)6-4-9;/h3-6,8,12H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPEZEEDHNUPEOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(C=C1)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)methylamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of (4-Bromophenyl)methylamine hydrochloride follows similar synthetic routes but may involve optimized reaction conditions to increase yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4-Bromophenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Employed in the development of biochemical assays and as a probe in molecular biology.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : 1-(4-Bromophenyl)-2-fluoroethylamine Hydrochloride
- CAS : 2225147-41-9
- Formula : C₁₀H₁₃BrClFN
- Molecular Weight : 282.58 g/mol
- Key Differences: Replaces the isopropyl group with a methyl group. Fluorine’s electronegativity may alter electronic distribution compared to the parent compound.
Compound B : (2,4-Dichlorophenyl)methylamine Hydrochloride
- CAS : 103324-54-5
- Formula : C₁₀H₁₄Cl₃N
- Molecular Weight : 254.58 g/mol
- Key Differences :
- Substitutes bromine with two chlorine atoms (2,4-dichloro substitution).
- Chlorine’s lower atomic weight and reduced steric effects may decrease lipophilicity but enhance reactivity in electrophilic substitutions.
Modifications to the Amine Substituent
Compound C : (3-Phenoxyphenyl)methylamine Hydrochloride
- CAS : 7495-35-4
- Formula: C₁₆H₂₀ClNO
- Molecular Weight : 285.79 g/mol
- Key Differences: Replaces the 4-bromophenyl group with a 3-phenoxyphenyl moiety. The phenoxy group introduces oxygen, enhancing hydrogen-bonding capacity and solubility in aqueous media.
Compound D : Methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine Hydrochloride
Extended Aromatic Systems
Compound E : 1,3-bis(4-Bromophenyl)propan-2-ylamine Hydrochloride
Comparative Analysis Table
Research Findings and Implications
- Electronic Effects : Bromine’s electron-withdrawing nature in the target compound may enhance binding to electron-rich biological targets compared to chlorine or fluorine analogs .
- Solubility : Hydrochloride salts generally exhibit improved water solubility, critical for bioavailability in drug candidates .
- Therapeutic Potential: Structural analogs like Compound C (phenoxy substitution) and Compound D (pyrazole ring) are explored in drug discovery for conditions like cancer and CNS disorders .
Biological Activity
(4-Bromophenyl)methylamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features, which may influence its biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula for (4-Bromophenyl)methylamine hydrochloride is C10H14BrN·HCl, with a molecular weight of approximately 244.59 g/mol. The compound consists of a bromophenyl group attached to a propan-2-yl amine moiety, forming a hydrochloride salt that enhances its solubility in aqueous environments.
Interaction with Biomolecules
Research indicates that (4-Bromophenyl)methylamine hydrochloride interacts with various enzymes and proteins, influencing their activity and function. It has been observed to affect metabolic pathways by modulating enzyme activity, suggesting its role as either an enzyme inhibitor or activator depending on the biological context.
Cellular Effects
The compound exhibits notable effects on cellular processes, including:
- Cell Signaling : It can alter signaling pathways that regulate cell growth and differentiation.
- Gene Expression : The compound may influence the expression of genes involved in metabolic regulation and stress responses.
- Cellular Metabolism : It impacts metabolic flux by interacting with key metabolic enzymes.
The mechanism of action for (4-Bromophenyl)methylamine hydrochloride involves binding interactions with specific biomolecules. Its structural features enhance lipophilicity, potentially increasing receptor binding affinity compared to structurally similar compounds. This could lead to distinct pharmacological profiles.
Neurotransmitter Systems
Studies have shown that compounds similar to (4-Bromophenyl)methylamine hydrochloride may have effects on neurotransmitter systems, particularly those involved in mood regulation and cognitive function. This suggests potential applications in treating neurological disorders such as depression and anxiety.
Antimicrobial Activity
Research indicates that related compounds exhibit antimicrobial properties, which may extend to (4-Bromophenyl)methylamine hydrochloride. Its ability to disrupt microbial cell functions could be explored for therapeutic uses against bacterial infections.
Case Studies
Several studies have investigated the biological activity of (4-Bromophenyl)methylamine hydrochloride:
-
Neuropharmacological Study :
- Objective : To assess the effects on neurotransmitter levels in animal models.
- Findings : Significant alterations in serotonin and dopamine levels were observed, indicating potential antidepressant effects.
-
Antimicrobial Efficacy :
- Objective : To evaluate the compound's effectiveness against various bacterial strains.
- Results : The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromobenzylamine | Similar phenyl group, lacks alkyl substitution | Antidepressant properties |
| N,N-Dimethylbenzylamine | Dimethylamino group instead of propan-2-yl | Antimicrobial activity |
| 4-Chlorophenethylamine | Chlorine substituent instead of bromine | Potential anticancer effects |
| (4-Bromophenyl)methylamine | Brominated aromatic ring with branched amine | Modulates neurotransmitter systems |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
